2-(Bromomethyl)-5-chlorobenzonitrile
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Overview
Description
2-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method includes the reaction of 5-chlorobenzonitrile with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-5-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chlorobenzonitrile involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.
2-(Chloromethyl)-5-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-chlorobenzonitrile: Similar structure but with the chlorine substituent at the fourth position.
Uniqueness
2-(Bromomethyl)-5-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
2-(bromomethyl)-5-chlorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMZAPDOKDQJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506243 |
Source
|
Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-69-1 |
Source
|
Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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